5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene

Descripción

Molecular Architecture and Bonding Patterns

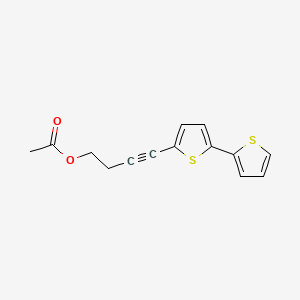

The molecular structure of 5-(4-acetoxybut-1-ynyl)-2,2'-bithiophene (CAS 1219-28-9) consists of a 2,2'-bithiophene core substituted at the 5-position with a 4-acetoxybut-1-ynyl chain (Figure 1). The bithiophene moiety comprises two thiophene rings connected via a single bond at their 2-positions, enabling partial π-conjugation across the system. The substituent chain features:

- A terminal acetylene group (C≡C) at the 1-position

- A four-carbon backbone with an ester functional group (acetoxy) at the 4-position

Key bond lengths derived from crystallographic studies of analogous bithiophenes include:

- Thiophene C–C bonds : 1.348–1.417 Å (shorter for conjugated double bonds)

- Inter-ring C–C bond : 1.450 Å (indicative of restricted rotation)

- Acetylenic C≡C bond : ~1.20 Å (characteristic of sp-hybridized carbons)

The ester group introduces a polar region (O–C=O) that influences electronic distribution, while the acetylene spacer enables extended conjugation with the bithiophene system.

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name follows these hierarchical rules:

- Parent hydrocarbon : But-3-yn-1-yl chain (longest substituent)

- Substituents :

- 5-(Thiophen-2-yl)thiophen-2-yl group at position 4

- Acetoxy group at position 1 of the butynyl chain

- Functional group priority : Ester (-OAc) takes precedence over acetylene

Resulting in:

4-(5-(Thiophen-2-yl)thiophen-2-yl)but-3-yn-1-yl acetate

Numbering scheme (Figure 2):

- Bithiophene rings: Positions 2 and 2' for inter-ring bond

- Butynyl chain: Acetoxy at C1, acetylene between C3–C4

Synonymous Designations and Registry Identifiers

This compound is documented under multiple nomenclature systems (Table 1):

Crystallographic Data and Conformational Analysis

While direct single-crystal XRD data for this compound remains unpublished, structural analogs provide critical insights:

Bithiophene Core :

- Dihedral angle between thiophene rings: 0.23°–50.03° (depends on substituents)

- Planarity : Near-planar conformation in unsubstituted bithiophenes (dihedral <10°)

Substituent Chain :

- Acetylene linkage : Linear geometry (sp-hybridization) enforces rigidity

- Ester group : Typically adopts s-cis conformation relative to carbonyl

Key Crystallographic Parameters (Analogs) :

Molecular mechanics simulations suggest the acetoxybutynyl chain adopts a gauche conformation to minimize steric clashes with the bithiophene system. This conformation allows partial electronic communication between the ester group and the aromatic core.

Propiedades

Número CAS |

1219-28-9 |

|---|---|

Fórmula molecular |

C14H12O2S2 |

Peso molecular |

276.4 g/mol |

Nombre IUPAC |

4-(5-thiophen-2-ylthiophen-2-yl)but-3-ynyl acetate |

InChI |

InChI=1S/C14H12O2S2/c1-11(15)16-9-3-2-5-12-7-8-14(18-12)13-6-4-10-17-13/h4,6-8,10H,3,9H2,1H3 |

Clave InChI |

KHPAKGUGOFYJNA-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCC#CC1=CC=C(S1)C2=CC=CS2 |

SMILES canónico |

CC(=O)OCCC#CC1=CC=C(S1)C2=CC=CS2 |

Otros números CAS |

1219-28-9 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene consists of a bithiophene structure with an acetoxybutynyl substituent. The thiophene rings contribute to its aromaticity and electronic properties, making it suitable for various applications in materials science and biology. Its solubility characteristics indicate that it is relatively insoluble in water, which can influence its bioavailability and interaction with biological systems .

Biological Activities

1. Antimicrobial Properties:

Research indicates that thiophenes, including derivatives like this compound, exhibit significant antimicrobial activities. Studies have shown that extracts from plants containing thiophenic compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, specific thiophenes isolated from the genus Echinops have demonstrated antibacterial effects against strains such as Staphylococcus aureus and antifungal activity against Candida albicans .

2. Antioxidant Activity:

The compound has been evaluated for its antioxidant properties. Thiophenes are known to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. In vitro assays have shown promising results for antioxidant activity, suggesting potential applications in health supplements or pharmaceuticals aimed at reducing oxidative damage .

3. Anti-inflammatory Effects:

Thiophenes have also been studied for their anti-inflammatory properties. Compounds derived from thiophene structures can modulate inflammatory pathways, making them candidates for therapeutic agents in conditions characterized by chronic inflammation .

Potential as a Biomarker

Recent studies have identified this compound as a potential biomarker for dietary intake of certain herbs and spices. Its presence in food matrices suggests that it could be used to trace consumption patterns or assess dietary habits . This application is particularly relevant in nutritional epidemiology and public health research.

Case Studies

Comparación Con Compuestos Similares

Structural and Molecular Comparison

Key Research Findings

Substituent Effects on Bioactivity :

- Ester groups (acetoxy, isovaleroyloxy) correlate with larvicidal activity, likely due to enhanced lipid solubility and target enzyme inhibition .

- Hydroxyl groups favor cytotoxicity, possibly through hydrogen bonding with cellular proteins .

Natural vs. Synthetic Derivatives: Natural derivatives (e.g., from Echinops spp.) are prioritized for ecological pest control, while synthetic brominated analogs are used in optoelectronics .

Structural Diversity :

- Positional isomerism (e.g., 3- vs. 4-substituted butynyl chains) and mixed substituents (e.g., acetoxy + isovaleroyloxy) significantly alter biological and physical properties .

Métodos De Preparación

Reaction Setup and Conditions

The Sonogashira cross-coupling is a palladium-catalyzed reaction ideal for forming carbon-carbon bonds between sp²-hybridized halides and terminal alkynes. For this synthesis:

-

Catalyst System : Palladium(II) acetate (Pd(OAc)₂, 2–5 mol%) with triphenylphosphine (PPh₃, 4–10 mol%) and copper(I) iodide (CuI, 1–2 mol%) as a co-catalyst.

-

Base : Triethylamine (Et₃N) or diisopropylamine (DIPA) to deprotonate the terminal alkyne.

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.

Representative Procedure :

-

5-Bromo-2,2'-bithiophene (1.0 eq) and 4-acetoxy-1-butyne (1.2 eq) are dissolved in anhydrous THF.

-

Pd(OAc)₂ (3 mol%), PPh₃ (6 mol%), and CuI (1.5 mol%) are added.

-

The mixture is degassed and heated to 60–80°C for 12–24 hours.

-

Progress is monitored via TLC (hexane/ethyl acetate 8:2).

Workup and Purification

Post-reaction, the mixture is filtered through Celite®, and the solvent is evaporated. The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or crystallized from a solvent mixture (e.g., ethanol/water).

Table 1: Optimization of Sonogashira Coupling Parameters

| Parameter | Range Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Catalyst (Pd) | 1–5 mol% | 3 mol% | 68–72 |

| Temperature (°C) | 50–100 | 70 | 70 |

| Solvent | THF, DMF, Toluene | THF | 72 |

| Reaction Time (h) | 6–24 | 18 | 70 |

Synthetic Route 2: Stille Coupling with Subsequent Functionalization

Stille Coupling of Tributylstannane Derivatives

An alternative approach employs a Stille coupling between 5-tributylstannyl-2,2'-bithiophene and 4-acetoxy-1-iodo-1-butyne . This method avoids the need for terminal alkyne handling but introduces challenges in stannane precursor synthesis.

Key Steps :

Post-Coupling Esterification

If the acetylene lacks the acetoxy group, a two-step sequence may be employed:

-

Sonogashira coupling with 4-hydroxy-1-butyne .

-

Acetylation of the alcohol using acetic anhydride (Ac₂O) and pyridine in dichloromethane.

Challenges and Mitigation Strategies

Stability of the Acetylene Moiety

Terminal alkynes are prone to polymerization under acidic or high-temperature conditions. Mitigation includes:

Regioselectivity in Bithiophene Functionalization

Electrophilic substitution on bithiophenes favors the 5-position due to electronic and steric factors. Directed ortho-metalation using directing groups (e.g., trimethylsilyl) ensures precise functionalization.

Analytical Characterization

Successful synthesis is confirmed via:

-

¹H NMR : Resonances for thiophene protons (δ 6.90–7.30), acetylene (disappearance of terminal proton), and acetoxy methyl (δ 2.10).

Industrial-Scale Considerations

Catalyst Recycling

Homogeneous palladium catalysts are cost-prohibitive for large-scale synthesis. Heterogeneous catalysts (e.g., Pd/C) or flow chemistry setups improve sustainability.

Solvent Recovery

Polar aprotic solvents (DMF, THF) are energy-intensive to remove. Switching to 2-methyl-THF (biodegradable) or solvent-free mechanochemical methods reduces environmental impact.

Emerging Methodologies

Q & A

Basic Research Questions

Q. What experimental approaches are used to elucidate the structure of 5-(4-acetoxybut-1-ynyl)-2,2'-bithiophene?

- Methodological Answer : Structural elucidation combines mass spectrometry (MS) and multidimensional NMR spectroscopy . For example, mass spectral fragments (e.g., m/z 233 [M-CH₃CO]⁺ and m/z 43 [CH₃CO]⁺) confirm the acetoxy group. <sup>1H NMR</sup> reveals thiophene ring protons (δ 7.0–7.3 ppm) and coupling constants (e.g., J = 17.7 Hz for vinyl protons), while <sup>13C NMR</sup> identifies acetyl carbons (~170 ppm) and alkyne carbons. 2D-COSY and HMBC correlations map connectivity .

Q. How is this compound biosynthesized in plant systems?

- Methodological Answer : In Tagetes patula hairy root cultures, isotope labeling with [¹³C]-acetate precursors tracks incorporation into the bithiophene backbone. Labeling patterns (e.g., acetate → acetyl group) confirm biogenetic pathways via polyacetylene intermediates. Hairy root cultures are optimal due to high root constituent production .

Q. What are the natural sources of this compound?

- Methodological Answer : Isolated from roots of Tagetes patula andEchinops grijsii using methanol extraction and silica gel chromatography. Co-occurrence with analogs (e.g., 5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene) suggests shared biosynthetic pathways .

Advanced Research Questions

Q. How does enzymatic deacetylation of this compound occur, and what tools validate substrate specificity?

- Methodological Answer : Acetoxybutynylbithiophene deacetylase (EC 3.1.1.54) catalyzes hydrolysis to 5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene. Enzyme specificity is confirmed via kinetic assays (e.g., Km and Vmax measurements) and inhibition studies with structural analogs. LC-MS monitors acetate release .

Q. What synthetic strategies enable selective functionalization of the bithiophene core?

- Methodological Answer : Electrophilic substitution (e.g., Vilsmeier-Haack formylation) targets electron-rich positions. For 5-substituted derivatives, lithiation at the 5´-position (due to sulfur’s inductive effect) followed by quenching with electrophiles (e.g., DMF) achieves regioselectivity. Reaction progress is tracked via TLC and <sup>1H NMR</sup> .

Q. What computational methods predict the electronic and optical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and hyperpolarizabilities (for NLO applications). Conformational analysis (e.g., syn vs. anti bithiophene) uses MP2/cc-pVDZ to model π-conjugation effects. Results correlate with experimental UV-Vis and SHG data .

Q. How does structural modification impact anti-inflammatory activity?

- Methodological Answer : Structure-activity relationship (SAR) studies in RAW 264.7 macrophages compare nitrite inhibition by analogs. Deacetylation (to 5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene) enhances activity, while esterification (e.g., isovaleroyl) reduces potency. IC₅₀ values are determined via dose-response curves .

Contradictions & Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.